molecular formula C19H18N4OS2 B3006889 3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one CAS No. 847400-87-7

3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one

Cat. No. B3006889
CAS RN: 847400-87-7
M. Wt: 382.5
InChI Key: VTPQRKIGVOQOEN-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one

The compound this compound is a derivative of benzothiazole, a class of compounds known for their antitumor properties. Benzothiazoles, particularly those with aminophenyl substituents, have been shown to be potent and selective against certain tumor cells, such as breast carcinoma cells . The compound of interest likely shares structural similarities with these benzothiazoles, suggesting potential antitumor activity.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves cyclization reactions, such as the Jacobsen cyclization, and can be modified to produce specific regioisomers . The synthesis of the compound may similarly involve strategic cyclization and substitution reactions, potentially under catalyst- and solvent-free conditions, as seen in the synthesis of related triazole compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole unit, which is a fused aromatic ring system containing sulfur and nitrogen . The molecular conformation is influenced by the substituents on the benzothiazole and triazole rings, which can affect the electronic properties and reactivity of the compound .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including covalent binding to cytochrome P450 enzymes, which is critical for their antitumor activity . The presence of a triazole ring in the compound suggests potential for nucleophilic attack at the sulfur or nitrogen atoms, as indicated by molecular electrostatic potential (MEP) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of fluorine can significantly enhance the cytotoxicity of these compounds against certain cancer cell lines . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as hyperpolarizability, can be indicative of the compound's reactivity and potential biological activity .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Moreno-Fuquen et al. (2019) focused on the synthesis of related triazole compounds and their structural analysis using X-ray crystallography and theoretical studies. This research highlights the potential of such compounds in advanced material science and pharmaceuticals (Moreno-Fuquen et al., 2019).

Heterocyclic Chemistry

  • Savitskii et al. (2008) investigated the reactions of benzothiazol-2-yl-phenylthiosemicarbazide, a compound structurally similar to the one , which showcases its role in heterocyclic chemistry and the potential for creating new compounds with diverse properties (Savitskii et al., 2008).

Antimicrobial Research

  • The study by Bektaş et al. (2007) on triazole derivatives, including compounds similar to the one mentioned, found that these compounds exhibit antimicrobial activities, making them significant in the development of new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

  • Research by Yadav et al. (2013) on benzimidazole derivatives, which are chemically related, demonstrates their application as corrosion inhibitors, especially in industrial settings (Yadav et al., 2013).

properties

IUPAC Name

3-[[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13-7-9-14(10-8-13)12-25-18-21-20-17(22(18)2)11-23-15-5-3-4-6-16(15)26-19(23)24/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPQRKIGVOQOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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